2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine
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Overview
Description
2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylpyrrole with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolopyridines .
Scientific Research Applications
2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways involving FGFRs.
Medicine: This compound is investigated for its potential as an anticancer agent due to its inhibitory effects on FGFRs.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine involves the inhibition of FGFRs. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, the compound can disrupt these processes, leading to reduced tumor growth and metastasis in cancer .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Another related compound with potential anticancer properties.
Uniqueness
2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit FGFRs makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,3-dimethylpyrrolo[2,3-b]pyridin-1-amine |
InChI |
InChI=1S/C9H11N3/c1-6-7(2)12(10)9-8(6)4-3-5-11-9/h3-5H,10H2,1-2H3 |
InChI Key |
KFNUVMFFRGAWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=N2)N)C |
Origin of Product |
United States |
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